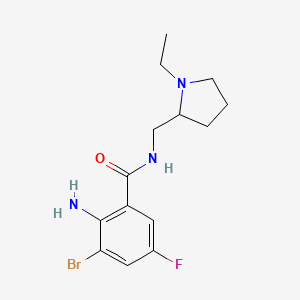
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Bromination: Starting with a suitable benzene derivative, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Amination: The brominated intermediate can then undergo nucleophilic substitution with an amine to introduce the amino group.
Fluorination: Introduction of the fluorine atom can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide Formation: The final step involves coupling the intermediate with 1-ethylpyrrolidine-2-carboxylic acid or its derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while substitution could yield various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromo-N-methylbenzamide
- 2-Amino-3-chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
- 2-Amino-3-bromo-N-((1-methylpyrrolidin-2-yl)methyl)-5-fluorobenzamide
Uniqueness
2-Amino-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-5-fluorobenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities and improved efficacy.
Properties
Molecular Formula |
C14H19BrFN3O |
|---|---|
Molecular Weight |
344.22 g/mol |
IUPAC Name |
2-amino-3-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H19BrFN3O/c1-2-19-5-3-4-10(19)8-18-14(20)11-6-9(16)7-12(15)13(11)17/h6-7,10H,2-5,8,17H2,1H3,(H,18,20) |
InChI Key |
UANWYGLRKAYRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
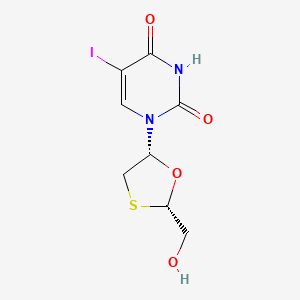
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
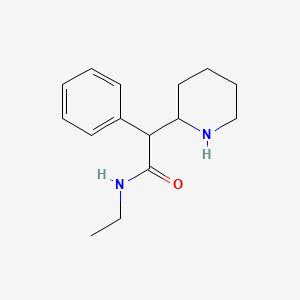
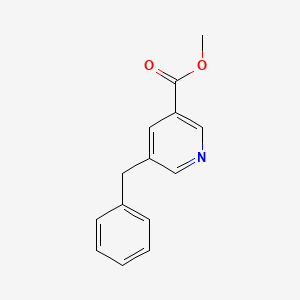
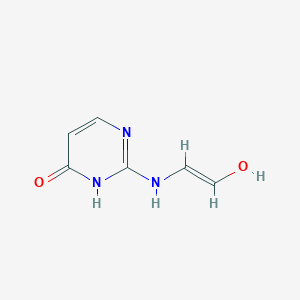

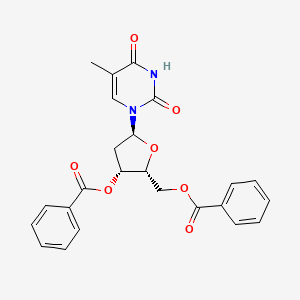
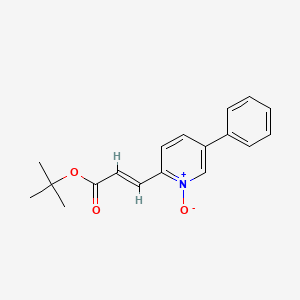
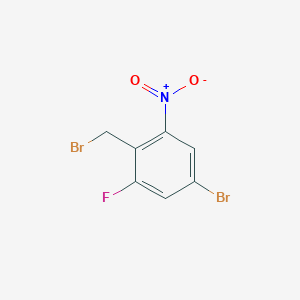
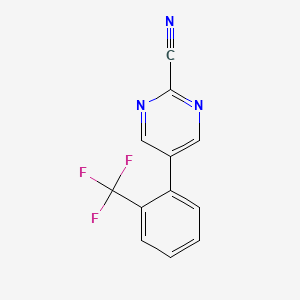
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
